molecular formula C8H12N2O2 B13551280 1-(3,4-Dimethoxypyridin-2-yl)methanamine

1-(3,4-Dimethoxypyridin-2-yl)methanamine

Cat. No.: B13551280
M. Wt: 168.19 g/mol
InChI Key: KGUSEJCYFZWERN-UHFFFAOYSA-N
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Description

(3,4-dimethoxypyridin-2-yl)methanamine: is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring methoxy groups at the 3 and 4 positions and a methanamine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dimethoxypyridin-2-yl)methanamine typically involves the reaction of 3,4-dimethoxypyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3,4-dimethoxypyridine, formaldehyde, ammonia.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: Industrial production of (3,4-dimethoxypyridin-2-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,4-dimethoxypyridin-2-yl)methanamine can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products:

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (3,4-dimethoxypyridin-2-yl)methanamine is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3,4-dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (3,5-dimethoxypyridin-2-yl)methanamine: Similar structure but with methoxy groups at the 3 and 5 positions.

    (2,4-dimethoxypyridin-3-yl)methanamine: Methoxy groups at the 2 and 4 positions.

    (2,6-dimethoxypyridin-3-yl)methanamine: Methoxy groups at the 2 and 6 positions.

Uniqueness:

    Positional Isomerism: The unique positioning of the methoxy groups at the 3 and 4 positions in (3,4-dimethoxypyridin-2-yl)methanamine imparts distinct chemical properties compared to its isomers.

    Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and interaction with other molecules, making it suitable for specialized applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(3,4-dimethoxypyridin-2-yl)methanamine

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5,9H2,1-2H3

InChI Key

KGUSEJCYFZWERN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)CN)OC

Origin of Product

United States

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